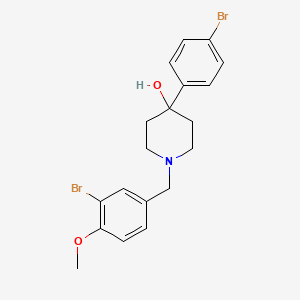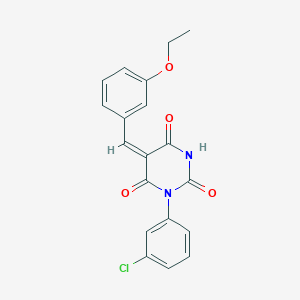
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol, also known as DMH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the family of morpholino pyrimidines and has been shown to have a wide range of biological effects.
Mécanisme D'action
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol works by inhibiting the activity of BMP signaling pathways. BMPs are a family of proteins that play a critical role in the regulation of cell growth and differentiation. When BMPs bind to their receptors, they activate a signaling cascade that ultimately leads to changes in gene expression. This compound works by binding to the BMP receptor and preventing the activation of the signaling cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol in lab experiments include its high potency and specificity for BMP signaling pathways. However, there are also some limitations to its use. This compound is a small molecule inhibitor, which means that it may have off-target effects on other signaling pathways. Additionally, the complex synthesis process and high cost of the compound may limit its use in some research settings.
Orientations Futures
There are many potential future directions for research on 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol. One area of interest is the development of more potent and specific inhibitors of BMP signaling pathways. Additionally, further research is needed to fully understand the biological effects of this compound and its potential therapeutic applications. Finally, the development of new methods for synthesizing this compound may help to reduce the cost and increase the availability of the compound for research.
Méthodes De Synthèse
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of chemical expertise.
Applications De Recherche Scientifique
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BMP (bone morphogenetic protein) signaling pathways, which are involved in a wide range of biological processes, including cell differentiation, proliferation, and apoptosis. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular disease.
Propriétés
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h11,14H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGJVBLZMXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)

![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
